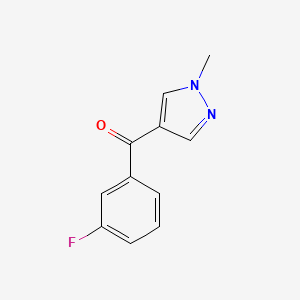
4-(3-fluorobenzoyl)-1-methyl-1H-pyrazole
説明
4-(3-fluorobenzoyl)-1-methyl-1H-pyrazole is a useful research compound. Its molecular formula is C11H9FN2O and its molecular weight is 204.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of action
The fluorobenzoyl group could potentially increase the compound’s binding affinity to its target .
Mode of action
Without specific information, it’s difficult to say exactly how “4-(3-fluorobenzoyl)-1-methyl-1H-pyrazole” interacts with its targets. Many drugs work by binding to their target and either activating or inhibiting its function .
Biochemical pathways
Drugs with similar structures often affect pathways involved in signal transduction, metabolism, or cell cycle regulation .
Pharmacokinetics
The presence of a fluorine atom could potentially affect the compound’s bioavailability and metabolic stability .
Result of action
Without specific information, it’s difficult to say exactly what the molecular and cellular effects of “this compound” are. Many drugs work by altering the function of their target, which can lead to changes in cellular behavior .
Action environment
The action, efficacy, and stability of “this compound” could potentially be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules .
生物活性
4-(3-Fluorobenzoyl)-1-methyl-1H-pyrazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity, mechanisms of action, and relevant case studies surrounding this compound.
Chemical Structure and Properties
This compound features a pyrazole ring substituted with a 3-fluorobenzoyl group. The presence of the fluorine atom significantly influences its chemical reactivity and biological activity.
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets, such as enzymes or receptors. These interactions can lead to various biological effects, including:
- Enzyme Inhibition : The compound may inhibit specific enzymes, affecting metabolic pathways.
- Receptor Modulation : It can modulate receptor activities, influencing cellular signaling pathways.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
- Antitumor Activity : Studies have shown that pyrazole derivatives can demonstrate significant antiproliferative effects against various cancer cell lines. For instance, derivatives similar to this compound have been assessed for their cytotoxic effects in vitro and in vivo .
- Antimicrobial Properties : Compounds in the pyrazole class have been investigated for their antibacterial and antifungal properties. The incorporation of fluorine has been linked to enhanced activity against certain pathogens .
Antitumor Activity
A study highlighted the antitumor potential of pyrazole derivatives, including this compound. In vitro tests revealed significant cytotoxicity against breast cancer cell lines, with IC50 values indicating effective inhibition of cell growth .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 | 5.2 |
| Control (Doxorubicin) | MCF-7 | 0.5 |
Antimicrobial Activity
Research on related compounds has shown promising results against various fungal strains. A comparative study indicated that pyrazole derivatives exhibited lower minimum inhibitory concentration (MIC) values than traditional antifungals like fluconazole.
| Compound | Pathogen | MIC (µg/mL) |
|---|---|---|
| This compound | C. albicans | 0.15 |
| Fluconazole | C. albicans | 0.50 |
特性
IUPAC Name |
(3-fluorophenyl)-(1-methylpyrazol-4-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O/c1-14-7-9(6-13-14)11(15)8-3-2-4-10(12)5-8/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQRFSGRHVONHAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C(=O)C2=CC(=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















